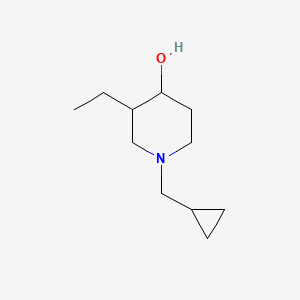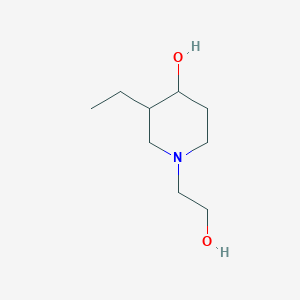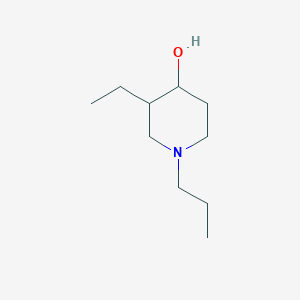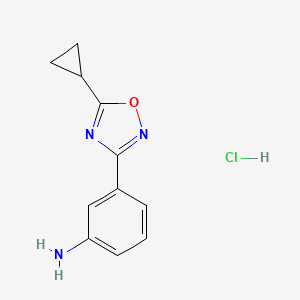
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
Descripción general
Descripción
“4-Bromo-6-(3,5-dichlorophenyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . This compound has a bromine atom at the 4th position and a 3,5-dichlorophenyl group at the 6th position of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms . It has a bromine atom at the 4th position and a 3,5-dichlorophenyl group at the 6th position .Aplicaciones Científicas De Investigación
New Routes to Heterocyclic Derivatives
Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : A study detailed the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives starting from bromo- and dichloro-substituted pyrimidine compounds. These derivatives were obtained through reactions involving methylhydrazine, carbon disulfide, and several alkyl halides, demonstrating the versatility of bromo-dichlorophenylpyrimidines as precursors in heterocyclic chemistry (Rahimizadeh et al., 2007).
Generation of Pyrimido[5,4-e][1,4]thiazepine Derivatives : Another research effort described the sequential treatment of bromo-dichloro-substituted pyrimidine with aminothiophenol and secondary amines, leading to the formation of new pyrimido[5,4-e][1,4]thiazepine derivatives. This work highlights the synthetic utility of bromo-dichlorophenylpyrimidine in constructing fused tricyclic heterocycles (Bazazan et al., 2013).
Analytical and Synthetic Methodologies
Analytical Method Development : A UV-VIS spectroscopic method was developed for the estimation of a potent pyrimidine derivative, showcasing the application of bromo-dichlorophenylpyrimidine derivatives in analytical chemistry for precise and rapid determination (Chaudhary et al., 2014).
Scalable Synthesis of Thieno[2,3-d]Pyrimidine : Demonstrating the scalability of syntheses involving pyrimidine derivatives, a study reported an improved method for preparing 6-bromo-4-chlorothieno[2,3-d]pyrimidine, highlighting the industrial applicability of such compounds in pharmaceutical synthesis (Bugge et al., 2014).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to inhibit egfr tyrosine kinase , which plays a crucial role in the regulation of cell growth and division.
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit significant inhibitory activities against egfr tyrosine kinase . This suggests that 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine may interact with its targets, leading to changes in their function and potentially inhibiting cell growth and division.
Biochemical Pathways
The inhibition of egfr tyrosine kinase by pyrimidine derivatives can affect various downstream signaling pathways involved in cell growth and division .
Result of Action
The inhibition of egfr tyrosine kinase by pyrimidine derivatives can potentially lead to the inhibition of cell growth and division .
Propiedades
IUPAC Name |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBZEIPKPNGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
![[4-(Benzyloxy)tetrahydrofuran-3-yl]amine hydrochloride](/img/structure/B1475270.png)





![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)
